N'-[(E)-(3-chlorophenyl)methylidene]-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
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Overview
Description
N’-[(E)-(3-chlorophenyl)methylidene]-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound with a molecular formula of C23H17Cl2N5OS and a molecular weight of 482.395 This compound is notable for its intricate structure, which includes a triazole ring, chlorophenyl groups, and a sulfanyl-acetohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3-chlorophenyl)methylidene]-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the condensation of 3-chlorobenzaldehyde with 4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol in the presence of a suitable catalyst . The reaction is carried out under controlled conditions, often requiring specific temperatures and solvents to ensure high yield and purity.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(3-chlorophenyl)methylidene]-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the conversion of certain functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
N’-[(E)-(3-chlorophenyl)methylidene]-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of advanced materials and as a component in specialized chemical formulations.
Mechanism of Action
The mechanism of action of N’-[(E)-(3-chlorophenyl)methylidene]-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets. The triazole ring and chlorophenyl groups are believed to play a crucial role in its biological activity. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-N’-[(E)-(4-chlorophenyl)methylidene]benzohydrazide
- 2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide
Uniqueness
N’-[(E)-(3-chlorophenyl)methylidene]-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is unique due to its specific combination of functional groups and structural features. The presence of both triazole and chlorophenyl groups, along with the sulfanyl-acetohydrazide moiety, imparts distinct chemical and biological properties that differentiate it from similar compounds.
Properties
Molecular Formula |
C23H17Cl2N5OS |
---|---|
Molecular Weight |
482.4 g/mol |
IUPAC Name |
N-[(E)-(3-chlorophenyl)methylideneamino]-2-[[4-(4-chlorophenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C23H17Cl2N5OS/c24-18-9-11-20(12-10-18)30-22(17-6-2-1-3-7-17)28-29-23(30)32-15-21(31)27-26-14-16-5-4-8-19(25)13-16/h1-14H,15H2,(H,27,31)/b26-14+ |
InChI Key |
GIATYINSBMPMHD-VULFUBBASA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)Cl)SCC(=O)N/N=C/C4=CC(=CC=C4)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)Cl)SCC(=O)NN=CC4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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